molecular formula C10H13N B025126 4-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 110841-71-9

4-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B025126
CAS RN: 110841-71-9
M. Wt: 147.22 g/mol
InChI Key: TWIPIAJYKZMIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MTHIQ) is a novel compound with a wide range of potential applications in scientific research and laboratory experiments. It is a derivative of tetrahydroisoquinoline, which is an alkaloid found in a variety of plants. 4-MTHIQ has been found to have a number of biochemical and physiological effects, as well as several advantages and limitations for laboratory experiments.

Scientific Research Applications

Therapeutic Applications in Cancer

THIQ derivatives have been extensively synthesized for their therapeutic activities, showing significant success in drug discovery for cancer treatment. The U.S. FDA's approval of trabectedin for treating soft tissue sarcomas marks a milestone in anticancer drug discovery. This compound, characterized by three fused tetrahydroisoquinoline rings, interacts with DNA to trigger events that interfere with several transcription factors, DNA binding proteins, and DNA repair pathways, differing from other DNA-interacting agents. THIQ is considered a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties, making it vital for anticancer drug design (Singh & Shah, 2017).

Central Nervous System Disorders

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound found in the mammalian brain, exhibits neuroprotective, antiaddictive, and antidepressant-like activities. The therapeutic effects of 1MeTIQ may involve gentle activation of the monoaminergic system and simultaneous inhibition of MAO-dependent oxidation and reduction of the glutamate system activity in the brain. These properties suggest 1MeTIQ's potential as a novel class of drugs for treating various neurodegenerative diseases and psychiatric disorders (Antkiewicz‐Michaluk et al., 2018).

Infectious Diseases

THIQ derivatives have shown promise as candidates for treating infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. The versatility of THIQ scaffolds allows for the development of novel drugs with unique mechanisms of action for combating these diseases (Singh & Shah, 2017).

Safety and Hazards

The safety information for 4-Methyl-1,2,3,4-tetrahydroisoquinoline indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H312, H314, H332, H335, and H413 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

4-Methyl-1,2,3,4-tetrahydroisoquinoline, also known as 1MeTIQ, is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant .

Mode of Action

1MeTIQ has been shown to act as an antidopaminergic agent . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . This suggests that 1MeTIQ may interact with its targets to modulate dopamine levels in the brain, thereby influencing behavior.

Biochemical Pathways

1MeTIQ is synthesized from 2-phenylethylamine (PEA) and pyruvate by the 1MeTIQ-synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction . It’s believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Pharmacokinetics

It’s known that 1metiq is present in the brain , suggesting that it can cross the blood-brain barrier

Result of Action

1MeTIQ has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It has been shown to inhibit free radical generation in an abiotic system, as well as indices of neurotoxicity (caspase-3 activity and lactate dehydrogenase release) induced by glutamate in mouse embryonic primary cell cultures .

Action Environment

The action of 1MeTIQ is influenced by the biochemical environment in the brain. It’s synthesized enzymatically in the brain , and its effects are observed in the central nervous system . Environmental factors that influence brain biochemistry, such as diet and exposure to toxins, could potentially influence the action, efficacy, and stability of 1MeTIQ.

Biochemical Analysis

Biochemical Properties

4-Methyl-1,2,3,4-tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biological activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPIAJYKZMIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548079
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110841-71-9
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the conformational preference of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and how does it compare to other methylated isomers?

A1: Research by Cook et al. [] investigated the conformational equilibria of various methylated 1,2,3,4-tetrahydroisoquinolines (THIQs) using NMR coupling constants and molecular mechanics calculations. They found that the 4-methyl derivative exhibits a slight preference for the conformer with the methyl group in the equatorial position. The −ΔG° value (a → e) for this equilibrium was determined to be -0.32 kcal/mol experimentally and -0.22 kcal/mol computationally []. This suggests a relatively small energy difference between the two conformations. In contrast, the 3-methyl isomer strongly favors the equatorial methyl conformer ( −ΔG° = 1.63 kcal/mol), while the 1-methyl derivative shows a slight preference for the axial methyl conformation ( −ΔG° = 0.56 kcal/mol) []. This highlights the impact of methyl substitution position on the conformational preferences of THIQs.

Q2: How does protonation affect the conformational equilibrium of this compound?

A2: Interestingly, protonation of the nitrogen atom significantly impacts the conformational equilibrium. Cook et al. [] observed that for the 4-methyl-THIQ hydrochloride salt, the conformer with the 4-methyl group in the axial position becomes slightly more favored (ΔG° = 0.35 kcal/mol) []. This shift in equilibrium upon protonation can be attributed to changes in electrostatic interactions and solvation effects.

Q3: What spectroscopic techniques were used to characterize the structure of the alkaloid compound isolated from Swietenia mahagoni Jacq seeds and what was the proposed structure?

A3: The research on Swietenia mahagoni Jacq seeds [] employed a combination of spectroscopic techniques to elucidate the structure of the isolated alkaloid compound. These techniques included Ultraviolet-visible spectroscopy (UV), Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C NMR) []. Based on the data obtained from these analyses, the alkaloid was tentatively identified as 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.